Preladenant-d3
CAS No.: 1346599-84-5
Cat. No.: VC0126211
Molecular Formula: C₂₅H₂₆D₃N₉O₃
Molecular Weight: 506.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346599-84-5 |
|---|---|
| Molecular Formula | C₂₅H₂₆D₃N₉O₃ |
| Molecular Weight | 506.57 |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
Preladenant-d3 is characterized by the following chemical and physical properties:
These properties provide the fundamental chemical identity of the compound and form the basis for its analytical characterization .
Structural Features
The structure of Preladenant-d3 is characterized by a complex heterocyclic system that includes pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine as the core scaffold. The molecule contains a furanyl group at position 2 and a substituted piperazine at position 7 . The deuterium labeling is specifically located in the methoxy group (-OCD₃), which replaces the standard methoxy group (-OCH₃) found in the parent Preladenant molecule .
This strategic deuteration creates a stable isotope-labeled compound that maintains the biological activity of the parent molecule while providing a distinct mass spectral signature for analytical applications. The SMILES notation for the compound is NC1=NC(N(CCN2CCN(C3=CC=C(OCCOC([2H])([2H])[2H])C=C3)CC2)N=C4)=C4C5=NC(C6=CC=CO6)=NN15, which represents its complete structural arrangement .
Pharmacological Properties
Mechanism of Action
Preladenant-d3, like its parent compound Preladenant, functions as a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor is a G protein-coupled receptor that, when activated by adenosine, stimulates adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. The inhibition of these receptors by antagonists like Preladenant has been investigated for potential therapeutic applications in neurological conditions, particularly Parkinson's disease.
The compound exhibits a Ki value of 1.1 nM for the human adenosine A2A receptor, indicating extremely high binding affinity . This pharmacological property makes it a valuable tool for investigating A2A receptor function and potentially for therapeutic applications.
Applications in Research and Development
Analytical Applications
Preladenant-d3 serves as an invaluable tool in analytical chemistry, particularly in the context of pharmaceutical analysis. The deuterium labeling creates a mass shift that allows for precise identification and quantification in mass spectrometry applications . This property is particularly useful in:
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Therapeutic drug monitoring
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Pharmacokinetic studies
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Metabolic research
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Quality control of pharmaceutical formulations
The compound can function as an internal standard for quantitative analysis of Preladenant in biological samples, providing improved accuracy and reliability in analytical methods .
Research Applications in Neuropharmacology
Given Preladenant's investigation as a potential treatment for Parkinson's disease, Preladenant-d3 may serve as an important research tool in neuropharmacology studies. The deuterated compound allows researchers to:
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Track the distribution and metabolism of the compound in preclinical models
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Evaluate receptor occupancy in imaging studies
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Investigate the pharmacological mechanisms underlying adenosine A2A receptor antagonism in neurological disorders
Current Status and Future Perspectives
Future Research Directions
The continued investigation of Preladenant-d3 may focus on several key areas:
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Development of improved analytical methods for Preladenant quantification using deuterated standards
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Comparative studies of metabolic stability between deuterated and non-deuterated forms
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Potential applications in imaging studies of adenosine A2A receptors
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Investigation of deuteration effects on the pharmacological properties of adenosine receptor antagonists
These research directions could potentially expand our understanding of both the analytical applications of deuterated compounds and the pharmacological properties of adenosine receptor antagonists .
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